Symmetrel

Description

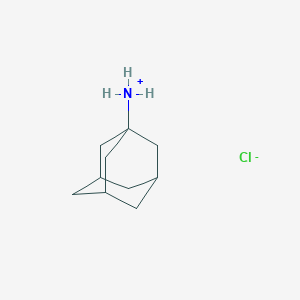

Structure

2D Structure

Properties

CAS No. |

13878-11-0 |

|---|---|

Molecular Formula |

C10H18ClN |

Molecular Weight |

187.71 g/mol |

IUPAC Name |

1-adamantylazanium;chloride |

InChI |

InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H |

InChI Key |

WOLHOYHSEKDWQH-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)[NH3+].[Cl-] |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)[NH3+].[Cl-] |

Other CAS No. |

665-66-7 |

Pictograms |

Corrosive; Irritant; Health Hazard |

Related CAS |

768-94-5 (Parent) |

Synonyms |

1 Aminoadamantane 1-Aminoadamantane Adamantylamine Adekin AL, Amantadin Aman Amanta Amanta HCI AZU Amanta Sulfate AZU Amanta-HCI-AZU Amanta-Sulfate-AZU Amantadin AL Amantadin AZU Amantadin neuraxpharm Amantadin ratiopharm Amantadin Stada Amantadin-neuraxpharm Amantadin-ratiopharm Amantadina Juventus Amantadina Llorente Amantadine Amantadine Hydrochloride Amantadine Sulfate Amantadinneuraxpharm Amantadinratiopharm AmantaHCIAZU AmantaSulfateAZU Amixx AZU, Amantadin Cerebramed Endantadine Gen Amantadine Gen-Amantadine GenAmantadine Hydrochloride, Amantadine Infecto Flu Infecto-Flu InfectoFlu Infex Juventus, Amantadina Llorente, Amantadina Mantadix Midantan PMS Amantadine PMS-Amantadine PMSAmantadine Stada, Amantadin Sulfate, Amantadine Symadine Symmetrel tregor Viregyt Wiregyt |

Origin of Product |

United States |

Molecular Mechanisms of Action

Antiviral Mechanisms

Symmetrel's antiviral activity is predominantly attributed to its interaction with viral ion channels, particularly the matrix protein 2 (M2) of influenza A virus.

Influenza A Virus M2 Proton Channel Inhibition

The M2 protein of influenza A virus is a small, integral membrane protein that forms a homotetrameric pH-gated proton channel. This channel is essential for the viral life cycle. mdpi.comuniprot.orgpnas.orgnih.gov

Amantadine (B194251) acts by directly inhibiting the influenza A virus M2 proton channel. It physically occludes the channel lumen, thereby preventing proton conduction. nih.govbiorxiv.orgwikipedia.orgnih.govpatsnap.comfda.govait-journal.com This physical blockage interrupts the flow of protons and perturbs the protonation equilibrium of histidine residue 37 (His37), a critical component of the channel's selectivity filter and pH sensor. uniprot.orgnih.govnih.govtandfonline.com The inhibition of proton influx into the virion interior prevents the necessary acidification of the endosome. biorxiv.orgwikipedia.orgpatsnap.com This acidification is a crucial step for hemagglutinin (HA)-mediated viral-host membrane fusion and the subsequent release of the viral genetic material (viral RNA) into the host cell cytoplasm, a process known as uncoating. uniprot.orgnih.govbiorxiv.orgwikipedia.orgpatsnap.comfda.gov By preventing uncoating, amantadine effectively halts the early stages of influenza A virus replication. fda.govait-journal.com

The M2 protein functions as a highly selective proton channel, regulating pH at different stages of the viral life cycle. mdpi.comuniprot.orgnih.gov Upon endocytosis of the influenza A virus, the low pH environment (pH 6.0–6.5) within the early endosomes activates the M2 ion channel. mdpi.comuniprot.org This activation leads to an influx of protons into the virion core, which in turn facilitates the dissociation of the M1 protein from the vRNPs. mdpi.comuniprot.orgnih.govasm.orgasm.orgmdpi.com This dissociation is a prerequisite for the successful unpacking of the viral genome and its subsequent transport into the host cell nucleus for transcription and replication. mdpi.comuniprot.orgasm.org

Furthermore, M2 plays a role in regulating the pH of the trans-Golgi network (TGN) within the host cell. mdpi.comnih.govmdpi.comnih.gov As newly synthesized viral proteins, such as hemagglutinin (HA), traverse the secretory pathway through the TGN, the M2 ion channel becomes active in the TGN's low pH environment. mdpi.commdpi.comnih.gov This activity helps to equilibrate the TGN lumenal pH with that of the cytoplasm, effectively raising the intraluminal pH of the TGN. mdpi.comnih.govmdpi.comnih.gov This alkalinization is crucial for preventing the premature conformational rearrangement and inactivation of newly synthesized HA, ensuring its proper folding, maturation, and transport to the cell surface in a functional state. nih.govasm.orgnih.gov

The widespread use of amantadine has led to the emergence of drug-resistant influenza A virus strains. wikipedia.orgpatsnap.comait-journal.comtandfonline.complos.orgpnas.org Resistance primarily arises from specific point mutations within the transmembrane domain of the M2 protein, particularly at or near the amantadine binding site. biorxiv.orgtandfonline.complos.org The most prevalent mutation conferring resistance is a serine-to-asparagine substitution at position 31 (M2S31N), which is found in over 95% of currently circulating adamantane-resistant influenza A viruses. biorxiv.orgplos.orgpnas.org Other documented resistance-conferring mutations in the M2 channel include L26F, V27A, A30T, A30V, G34E, and L38F. biorxiv.orgplos.org These mutations can lead to resistance by either preventing the drug from binding effectively to the M2 ion channel or by allowing the channel to maintain its proton-conducting function even in the presence of the drug. plos.org The rapid emergence and transmissibility of these resistant strains have significantly curtailed the clinical effectiveness of amantadine for influenza A treatment. patsnap.comait-journal.comtandfonline.complos.orgpnas.org

The following table summarizes key M2 protein mutations associated with amantadine resistance:

| M2 Protein Residue | Mutation | Effect on Amantadine Sensitivity | Reference |

| Serine 31 | S31N | Greatly decreased inhibition | biorxiv.orgplos.orgpnas.org |

| Leucine 26 | L26F | Resistance | biorxiv.orgplos.org |

| Valine 27 | V27A | Resistance | biorxiv.orgplos.org |

| Alanine 30 | A30T, A30V | Resistance | biorxiv.orgplos.org |

| Glycine (B1666218) 34 | G34E | Resistance | plos.org |

| Leucine 38 | L38F | Resistance | plos.org |

Inhibition of Other Viral Viroporins (e.g., Classical Swine Fever Virus p7 Ion Channel)

Amantadine's inhibitory action extends beyond the influenza A M2 protein to other viral viroporins. Viroporins are small, hydrophobic viral proteins that form ion channels or pores in host cell membranes, playing crucial roles in various stages of the viral life cycle, including entry, replication, assembly, and egress. researchgate.netplos.org

A notable example is the p7 ion channel of Classical Swine Fever Virus (CSFV). CSFV p7 is a viroporin that is critical for viral replication and virulence by modulating cellular ion balance and permeabilization. nih.govtcdb.orgresearchgate.netfrontiersin.orgresearchgate.net Amantadine has been shown to inhibit the activity of the CSFV p7 viroporin, thereby suppressing viral replication and virulence in swine. nih.govtcdb.orgresearchgate.netnih.govmicrobiologyresearch.org Computational studies suggest that amantadine binds to specific residues within the CSFV p7 ion channel, effectively blocking ion transport. researchgate.net

Furthermore, amantadine has demonstrated antiviral activity against other flaviviruses, including Hepatitis C Virus (HCV) p7, which is also a viroporin. researchgate.netmdpi.comnih.gov Its efficacy has also been explored against other viroporin-containing viruses, such as the Chikungunya virus (CHIKV) 6K protein and certain proteins of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), including protein E and Orf10a. researchgate.netplos.orgmdpi.comnih.govmdpi.com These observations highlight the potential for adamantanes to target a broader range of viral ion channels, underscoring their significance in antiviral research. plos.orgmdpi.com

Neurobiological Mechanisms

Enzymatic Inhibition Profiles

Amantadine has been shown to interact with several key enzymes, leading to modulatory effects on various physiological pathways. Detailed research findings highlight its inhibitory actions on phosphodiesterase 1 (PDE1), and provide insights into its controversial, yet reported, inhibition of monoamine oxidase B (MAO-B) and its potential influence on neuronal nitric oxide synthase (nNOS).

Phosphodiesterase 1 (PDE1)

Amantadine functions as an inhibitor of calmodulin-dependent phosphodiesterase 1 (PDE1). nih.govmdpi.com This inhibition is significant as PDE1 enzymes are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), crucial second messengers involved in numerous cellular processes, including neuronal plasticity and neuroprotection. nih.govnih.govpsu.edugoogle.com

Research indicates that Amantadine inhibits PDE1 with an approximate half-maximal inhibitory concentration (IC50) of 5 µM. researchgate.netnih.govnih.gov Furthermore, in in vitro studies, Amantadine at a concentration of 6 µM inhibited PDEs responsible for cGMP and cAMP degradation by up to 30% and 20%, respectively. This inhibitory effect was observed to be even stronger, reaching up to 50%, when analyzed ex vivo in hemiparkinsonian rats that had developed dyskinesia following repeated L-DOPA administration. researchgate.netpreprints.orgnih.gov The reduction in PDE1 activity by Amantadine is also associated with its anti-inflammatory properties, impacting microglia signaling pathways. researchgate.netpreprints.orgnih.gov

Table 1: Amantadine's Inhibition of Phosphodiesterase 1 (PDE1)

| Enzyme Target | Inhibition Type | IC50 (µM) | Context/Notes | Source |

| PDE1 | Calmodulin-dependent inhibition | ~5 | In vitro studies | researchgate.netnih.govnih.gov |

| PDEs (cGMP degradation) | Inhibition | N/A (up to 30% at 6 µM) | In vitro | researchgate.netpreprints.orgnih.gov |

| PDEs (cAMP degradation) | Inhibition | N/A (up to 20% at 6 µM) | In vitro | researchgate.netpreprints.orgnih.gov |

| PDEs (cGMP/cAMP degradation) | Inhibition | N/A (up to 50% ex vivo) | Hemiparkinsonian rats (ex vivo) | researchgate.netpreprints.orgnih.gov |

Monoamine Oxidase B (MAO-B)

The literature presents somewhat conflicting views regarding Amantadine's direct inhibition of monoamine oxidase (MAO) enzymes. While some publications suggest that Amantadine "probably does not actually inhibit this enzyme" despite earlier reports nih.gov, other detailed research findings indicate its ability to inhibit MAO-B. nih.gov

Specifically, studies employing Lineweaver-Burk plots have demonstrated that Amantadine exhibits competitive and reversible inhibition of both MAO-A and MAO-B. The inhibition constant (Ki) values derived from these analyses were 1.85 mM for MAO-A and 1.42 mM for MAO-B. researchgate.net These findings suggest that Amantadine's effects, particularly in the context of Parkinson's disease, may involve an increase in serotonin (B10506) and dopamine (B1211576) content through synergistic actions including MAO inhibition. researchgate.net

Table 2: Amantadine's Inhibition of Monoamine Oxidase (MAO) Enzymes

| Enzyme Target | Inhibition Type | Ki (mM) | Context/Notes | Source |

| MAO-A | Competitive, Reversible | 1.85 | Mouse forebrain homogenates | researchgate.net |

| MAO-B | Competitive, Reversible | 1.42 | Mouse forebrain homogenates | researchgate.net |

Nitric Oxide Synthase (nNOS)

Amantadine has been reported to inhibit neuronal nitric oxide synthase (nNOS) activity, leading to a decrease in neuronal nitric oxide (NO) levels. semanticscholar.org Nitric oxide plays a crucial role as a molecular messenger in various physiological processes, and its overproduction can be implicated in neurological disorders. nih.gov

While a direct quantitative inhibition constant (e.g., IC50 or Ki) for Amantadine's effect on nNOS is not consistently reported across all sources, its interaction with the nitrergic system is noted. For instance, studies have explored the interaction between Amantadine and known nNOS inhibitors, such as 7-nitroindazole (B13768) (7NI), in reducing L-DOPA-induced dyskinesia in animal models of Parkinson's disease. nih.govbiocrick.comresearchgate.netmdpi.com This suggests a modulatory role of Amantadine on the nitric oxide pathway, contributing to its broader pharmacological actions.

Table 3: Amantadine's Reported Influence on Nitric Oxide Synthase (nNOS)

| Enzyme Target | Reported Action | Quantitative Data | Context/Notes | Source |

| nNOS | Inhibition | Not explicitly quantified (IC50/Ki for Amantadine itself) | May decrease neuronal NO level | semanticscholar.org |

Molecular Interactions and Binding Dynamics

Protein-Ligand Binding Site Characterization

The therapeutic and biological effects of Symmetrel are intrinsically linked to its ability to bind to specific sites on various proteins. The characterization of these binding sites reveals the molecular basis of its action.

This compound's antiviral activity against the influenza A virus is mediated by its interaction with the M2 protein, a tetrameric proton channel essential for viral replication. Solid-state NMR spectroscopy has identified two distinct binding sites for this compound on the M2 protein within phospholipid bilayers. guidetopharmacology.orgmdpi.combiorxiv.org

The primary, high-affinity binding site is located within the N-terminal channel lumen of the M2 protein. guidetopharmacology.orgbiorxiv.orgnih.gov A single this compound molecule occupies this site, fitting snugly into the pore. guidetopharmacology.orgnih.gov This luminal binding physically occludes the channel, which is thought to interrupt the passage of water molecules and disrupt the protonation equilibrium of the critical His37 residue. guidetopharmacology.orgnih.gov The residues surrounding this high-affinity site, including Val27, Ala30, Ser31, and Gly34, are those whose mutation often confers resistance to the drug. nih.govnih.gov The affinity of this compound for this luminal site is at least 40-fold greater than for the peripheral site. guidetopharmacology.org

A second, low-affinity binding site has been observed on the C-terminal, lipid-facing outer surface of the protein. guidetopharmacology.orgmdpi.combiorxiv.orgnih.gov This site only becomes occupied when this compound reaches high concentrations in the lipid bilayer. guidetopharmacology.orgmdpi.combiorxiv.org The existence of this external site was predicted by mapping studies and later confirmed by solid-state NMR. nih.gov At stoichiometric ratios where the drug is not in excess, this compound binds exclusively to the high-affinity luminal site. nih.gov

| Binding Site | Affinity | Location | Stoichiometry | Key Interacting Residues |

| Luminal Site | High | N-terminal channel pore | 1 this compound molecule per channel | Val27, Ala30, Ser31, Gly34 |

| Surface Site | Low | C-terminal lipid-exposed surface | 4 sites per channel (occupied at high concentrations) | Asp44, Arg45 |

This compound functions as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net Its binding site is located within the ion channel of the receptor complex, specifically at the phencyclidine (PCP) binding site. nih.gov Unlike many other channel blockers, this compound's binding conformation induces a distinct change in the receptor's gating kinetics. guidetopharmacology.orgresearchgate.net

This compound has been identified as a ligand for the sigma-1 receptor, an intracellular chaperone protein located primarily at the endoplasmic reticulum. mdpi.com Binding studies have demonstrated that this compound acts as an agonist at this receptor. Its affinity for the sigma-1 receptor has been quantified in various models, though values differ depending on the tissue and radioligand used.

In homogenates of post-mortem human frontal cortex, using 3H-pentazocine as the radioligand, the inhibitory constant (Ki) for this compound was found to be approximately 20.25 µM. Other studies using rat forebrain homogenates and [3H]-(+)SKF-10,047 reported a higher affinity, with a Ki value of 7.44 +/- 0.82 µM. mdpi.com The interaction is functionally significant, as this compound was shown to potentiate bradykinin-induced mobilization of intracellular calcium in neuroblastoma cells, mimicking the effect of other sigma-1 receptor agonists. mdpi.com This effect was antagonized by the sigma-1 antagonist BD1047, confirming the specificity of the interaction. mdpi.com

| Tissue/Cell Model | Radioligand | Reported Ki Value (this compound) |

| Post-mortem Human Frontal Cortex | 3H-pentazocine | 20.25 +/- 16.48 µM |

| Rat Forebrain Homogenates | [3H]-(+)SKF-10,047 | 7.44 +/- 0.82 µM |

Computational protein design has successfully created artificial proteins specifically engineered to bind this compound. One such example is a de novo designed homo-trimeric protein, referred to as Amantadine-Binding Protein (ABP). mdpi.com This protein was designed to have a C3 symmetry axis that matches the three-fold symmetry of the this compound molecule.

The binding site is located at the trimer's C3 axis, forming a shape-complementary pocket. Each of the three protein monomers makes identical interactions with one face of the this compound molecule. mdpi.com Key interactions critical for binding include:

Hydrogen Bonds: Initially designed for the amino group of this compound to hydrogen bond directly with Serine-71 residues, the crystal structure revealed that ordered water molecules mediate these hydrogen bonds.

Shape Complementarity: The binding pocket is composed of hydrophobic residues, including Isoleucine-64, Leucine-67, and Alanine-68, which create a snug fit for the adamantane (B196018) cage of this compound.

Solution NMR and high-resolution X-ray crystallography confirmed that the designed protein adopts a stable, symmetric structure and readily binds this compound in a manner very close to the computational model.

Membrane Interactions and Partitioning

The interaction of this compound with lipid bilayers is a crucial aspect of its activity, particularly as it targets membrane-bound proteins.

This compound, being an amphiphilic molecule, readily partitions into lipid membranes. Molecular dynamics simulations and experimental data show that it does not do so uniformly. This compound demonstrates a preferential association with disordered lipid domains, domain boundaries, and the glycerol (B35011) backbone region of lipids.

Studies using lipid mixtures that form separate ordered and disordered phases have shown that this compound preferentially binds to the disordered lipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). The presence of cholesterol can modulate this interaction; cholesterol, which orders POPC acyl chains, reduces the rate of this compound binding to POPC.

The interaction of this compound with the membrane has a distinct influence on the lipid acyl chains. It increases membrane disorder, an effect demonstrated by differential scanning calorimetry, which showed a lowering of the phase transition temperature of POPC/DSPC/cholesterol mixtures. This compound-proximal acyl chains are found to be less ordered than those further away from the molecule. This disordering effect is a key feature of its interaction with lipid bilayers. The ability of lipid tails to wrap tightly around the adamantane group is a stabilizing factor for its presence in the membrane.

Interactions with Other Biological Macromolecules (e.g., Egg Albumin)

This compound, being a cationic drug, generally shows poor association with the IIA subdomain of HSA, a region that readily binds anionic drugs. nih.gov However, the binding affinity of this compound to HSA can be significantly enhanced through modifications of the protein, such as myristoylation—the attachment of myristate, a fatty acid. nih.govnih.gov Extensive myristoylation of HSA has been found to stabilize the interaction between this compound and the IIA subdomain of HSA in vitro. nih.govnih.gov

X-ray crystallography data have provided a structural basis for this enhanced binding, suggesting that fatty acid chains can modify the binding pocket, making it more favorable for cationic drugs like this compound. nih.gov Furthermore, these studies suggest that certain anionic drugs with a carboxylate group might also promote the association of this compound with HSA, acting in a manner similar to myristoylation. nih.gov This opens up the possibility of using HSA for the simultaneous delivery of both anionic and cationic drugs. nih.govnih.gov

Table 2: Interaction of this compound with Human Serum Albumin (HSA)

| HSA State | Key Findings | Implications |

|---|---|---|

| Unmodified HSA | Poor association of cationic this compound with the IIA subdomain. nih.gov | Limited transport and binding of this compound by unmodified HSA. |

| Myristoylated HSA | Stabilized interaction between this compound and the IIA subdomain of HSA. nih.govnih.gov | Enhanced binding and potential for improved transport of this compound. |

| HSA with Anionic Drugs | Anionic drugs with a carboxylate group may enhance the association between this compound and HSA. nih.gov | Potential for co-delivery of anionic and cationic drugs by HSA. nih.govnih.gov |

Structure Activity Relationships and Chemical Modifications

Derivatives of Adamantane (B196018) (e.g., Rimantadine (B1662185), Memantine)

Amantadine (B194251), chemically designated as 1-aminoadamantane, is a primary amine built upon the rigid, lipophilic adamantane backbone wikipedia.orgnih.govontosight.ai. The adamantane core itself is a polycyclic hydrocarbon composed of three fused cyclohexane (B81311) rings ontosight.ai. Amantadine's structure features an amino group attached at one of the four tertiary carbons of this cage wikipedia.orgguidetopharmacology.org.

Closely related adamantane derivatives include rimantadine and memantine (B1676192), each possessing distinct structural modifications that impart varied biological profiles. Rimantadine, or 1-(1-aminoethyl)adamantane, differentiates from amantadine by the presence of an ethyl group linked to the carbon bearing the amino group, forming a secondary amine wikipedia.orgnih.gov. Memantine, known as 1-amino-3,5-dimethyladamantane, incorporates two methyl groups at the 3 and 5 positions of the adamantane cage, in addition to the amino functionality, resulting in a more sterically hindered and lipophilic molecule wikipedia.orgwikipedia.org.

These structural distinctions are critical to their respective pharmacological actions. Amantadine and rimantadine are recognized for their antiviral efficacy against influenza A viruses, primarily by inhibiting the viral M2 proton channel, a vital step in viral uncoating wikipedia.orgguidetopharmacology.orgmdpi.commims.com. In contrast, memantine functions predominantly as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, making it relevant in neurodegenerative disorders wikipedia.orgnewdrugapprovals.orgjpalliativecare.com.

Table 1: Structural and Primary Target Comparison of Key Adamantane Derivatives (This table is designed to be interactive)

| Compound | Chemical Name | Molecular Formula | Key Structural Difference from Adamantane | Primary Biological Target/Mechanism | PubChem CID |

| Amantadine | 1-aminoadamantane | C10H17N | Amino group at 1-position | Influenza A M2 proton channel inhibition, NMDA receptor antagonism wikipedia.orgnih.govguidetopharmacology.org | 2130 |

| Rimantadine | 1-(1-aminoethyl)adamantane | C12H21N | 1-aminoethyl group at 1-position | Influenza A M2 proton channel inhibition wikipedia.orgnih.govmims.com | 5071 |

| Memantine | 1-amino-3,5-dimethyladamantane | C12H21N | Amino group and two methyl groups at 3,5-positions | NMDA receptor antagonism wikipedia.orgwikipedia.orgnewdrugapprovals.org | 4054 |

Synthetic Pathways of Amantadine and Its Derivatives (e.g., Thiourea (B124793) Conjugates, Amide Prodrugs)

Chemical modifications of amantadine have facilitated the creation of various derivatives, including thiourea conjugates and amide-containing compounds, aimed at exploring novel biological activities.

Thiourea Conjugates : A series of novel amantadine-thiourea conjugates (e.g., 3a-j) have been synthesized by reacting amantadine with diverse aroyl isothiocyanates in dry acetone (B3395972) mdpi.comresearchgate.net. This reaction typically proceeds efficiently, yielding the desired conjugates with high purity mdpi.comresearchgate.net.

Amide Derivatives : Amide derivatives of amantadine are frequently synthesized for various research applications. For example, the synthesis of amantadine-clubbed N-aryl amino thiazoles involves an initial nucleophilic substitution step that forms an adamantyl oxobutanamide, which is an amide linkage rsc.org. Furthermore, 1-adamantane carboxylic acid amides have been documented as potential antiviral agents rsc.org. The formation of amide bonds provides a versatile platform for diverse structural modifications by coupling the amino group of amantadine with various carboxylic acids or acyl halides.

Influence of Structural Modifications on Specific Biological Activities (e.g., M2 Inhibition, Enzyme Activity)

Structural modifications to amantadine and its adamantane derivatives profoundly influence their biological activities, leading to a wide array of pharmacological profiles.

Amantadine and rimantadine are renowned for their antiviral activity against influenza A viruses, primarily by inhibiting the viral M2 proton channel wikipedia.orgguidetopharmacology.orgmdpi.commims.com. This inhibition prevents the necessary acidification of the viral interior, which is crucial for the uncoating of the virus and its subsequent replication within host cells nih.gov. The presence of the M2 ion channel is unique to influenza A viruses, rendering amantadine and rimantadine ineffective against influenza B viruses mdpi.com.

Research efforts have focused on structural modifications to address drug resistance and enhance potency. For instance, amino acid analogues of amantadine and rimantadine have been synthesized and evaluated. Notably, the conjugation of rimantadine with glycine (B1666218) demonstrated high antiviral activity against influenza A (H3N2) and exhibited significant stability in human plasma mdpi.com. These findings suggest that specific modifications to the amino group can preserve or improve M2 channel blocking capabilities, even against certain resistant strains mdpi.comnih.gov.

Beyond their antiviral actions, amantadine derivatives have been investigated for their capacity to modulate various enzyme activities, particularly urease.

Urease Inhibition : A series of novel amantadine-thiourea conjugates have demonstrated substantial urease inhibitory activity, often surpassing that of the standard inhibitor, thiourea mdpi.comresearchgate.netnih.gov. Structure-activity relationship (SAR) studies have elucidated that the nature of the substituent on the thiourea moiety plays a critical role in this activity. For example, N-(adamantan-1-ylcarbamothioyl)octanamide (compound 3j), characterized by a 7-carbon alkyl chain, exhibited excellent urease inhibitory activity with an IC50 value of 0.0085 ± 0.0011 µM mdpi.comresearchgate.net. This observation underscores the importance of a longer alkyl chain for enhanced enzyme inhibition. Similarly, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (compound 3g), featuring a 2-chlorophenyl substitution, also displayed high efficiency with an IC50 of 0.0087 ± 0.001 µM mdpi.comresearchgate.net. Kinetic analyses indicated that compound 3j functions as a non-competitive inhibitor of urease mdpi.comresearchgate.net. Amantadine-linked sulfonamide derivatives have also been synthesized and evaluated as urease inhibitors, with compound 9e showing an IC50 of 0.0250 ± 0.00073 µM and exhibiting a non-competitive mode of inhibition mdpi.com.

Table 2: Urease Inhibitory Activity of Selected Amantadine-Thiourea and Sulfonamide Conjugates (This table is designed to be interactive)

| Compound Name | Structural Feature | IC50 (µM) ± SEM | Mode of Inhibition | Reference |

| N-(adamantan-1-ylcarbamothioyl)octanamide (3j) | 7-carbon alkyl chain | 0.0085 ± 0.0011 | Non-competitive | mdpi.comresearchgate.net |

| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g) | 2-chlorophenyl substitution | 0.0087 ± 0.001 | Not specified | mdpi.comresearchgate.net |

| Amantadine-linked sulfonamide (9e) | Sulfonamide derivative | 0.0250 ± 0.00073 | Non-competitive | mdpi.com |

| Thiourea (Standard) | - | 17.814 ± 0.096 | - | mdpi.com |

α-Amylase and α-Glucosidase Inhibition : Amantadine-clubbed N-aryl amino thiazole (B1198619) derivatives have been synthesized and assessed for their inhibitory effects on α-amylase and α-glucosidase, enzymes crucial in carbohydrate metabolism. Compound 6d demonstrated potent and selective inhibition of α-amylase with an IC50 of 97.37 ± 1.52 μM rsc.orgnih.gov. For α-glucosidase, compounds 6d and 6e exhibited prominent inhibition with IC50 values of 38.73 ± 0.80 μM and 41.63 ± 0.26 μM, respectively rsc.orgnih.gov. These findings indicate that the incorporation of a thiazole core into amantadine can lead to compounds with significant enzyme inhibitory potential.

Table 3: α-Amylase and α-Glucosidase Inhibitory Activity of Selected Amantadine-Thiazole Derivatives (This table is designed to be interactive)

| Compound Name | Enzyme Target | IC50 (µM) ± SEM | Reference |

| Compound 6d | α-Amylase | 97.37 ± 1.52 | rsc.orgnih.gov |

| Compound 6d | α-Glucosidase | 38.73 ± 0.80 | rsc.orgnih.gov |

| Compound 6e | α-Glucosidase | 41.63 ± 0.26 | rsc.orgnih.gov |

| Acarbose (Standard) | α-Amylase | 5.17 ± 0.25 | nih.gov |

| Acarbose (Standard) | α-Glucosidase | 1.21 ± 0.16 | rsc.org |

Amantadine itself acts as a weak antagonist of the NMDA-type glutamate (B1630785) receptor, contributing to its effects in various central nervous system disorders wikipedia.orgnih.govrsc.org. Memantine, a structurally modified adamantane derivative, is a more potent and systemically active uncompetitive NMDA receptor antagonist wikipedia.orgnewdrugapprovals.orgjpalliativecare.com. Its mechanism involves blocking the excessive activity of glutamate at these receptors while preserving normal synaptic transmission, which is crucial for processes such as memory formation newdrugapprovals.org. The enhanced potency of memantine compared to amantadine in modulating NMDA receptors is attributed to its specific structural modifications, particularly the additional methyl groups on the adamantane cage wikipedia.org. This illustrates how subtle alterations to the adamantane scaffold can profoundly influence receptor binding affinity and selectivity.

Cellular and Subcellular Effects

Impact on Intracellular Signaling Cascades

Amantadine (B194251) has been shown to modulate several key intracellular signaling cascades. Notably, it can influence pathways critical for neuronal survival and inflammation. Research indicates that amantadine may interact with the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway, which is essential for neuronal differentiation and survival. nih.gov This pathway, upon activation, triggers downstream cascades including the Ras-mitogen-activated protein kinase (MAPK/Erk) , phosphoinositide 3-kinases (PI3K)-AKT , and phospholipase Cγ1 (PLC-γ1) pathways. nih.gov

In the context of neuroinflammation, amantadine has been found to modulate the HIF-1α and NF-κB pathways . d-nb.infonih.gov Specifically, it has been observed to partially block the upregulation of Hypoxia-inducible factor 1-alpha (HIF-1α) and phosphorylated-NF-κB p65 (p-p65) induced by inflammatory stimuli. d-nb.info This action is linked to its ability to shift macrophage subtypes from a pro-inflammatory state. d-nb.info Furthermore, amantadine has been shown to reduce the release of pro-inflammatory factors such as TNFα . nih.gov

Table 1: Amantadine's Impact on Intracellular Signaling Pathways

| Pathway | Effect of Amantadine | Cellular Context | Reference |

|---|---|---|---|

| HIF-1α | Inhibition of upregulation | Macrophages | d-nb.info |

| NF-κB | Inhibition of p65 phosphorylation | Macrophages | d-nb.info |

| TNFα | Reduced release | Neuron-glia, neuron-microglia, and microglia-enriched cultures | nih.gov |

Effects on Cell Cycle Progression and Apoptosis Induction Pathways

Amantadine has demonstrated the ability to influence cell cycle progression and induce apoptosis, particularly in cancer cell lines. Studies on hepatocellular carcinoma (HCC) cells, specifically HepG2 and SMMC-7721 lines, have shown that amantadine can inhibit cell proliferation in a dose- and time-dependent manner. nih.gov This inhibition is associated with an arrest of the cell cycle at the G0/G1 phase. nih.gov

The mechanism behind this cell cycle arrest involves the downregulation of key regulatory proteins. Amantadine treatment has been shown to reduce the levels of cyclin D1 , cyclin E, and cyclin-dependent kinase 2 (CDK2). nih.gov Furthermore, research on various melanoma cell lines has confirmed that amantadine can decrease cyclin-D1 protein levels and increase the expression of p21 . mdpi.com

In addition to its effects on the cell cycle, amantadine actively induces apoptosis. nih.govchula.ac.th This is achieved through the modulation of the Bax/Bcl-2 ratio . Amantadine treatment has been observed to increase the levels of the pro-apoptotic protein Bax while reducing the levels of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis. nih.govmdpi.comnih.gov

Table 2: Effects of Amantadine on Cell Cycle and Apoptosis Regulators

| Molecule | Effect of Amantadine | Cell Line(s) | Reference |

|---|---|---|---|

| Cyclin D1 | Decreased expression | HepG2, SMMC-7721, Melanoma cell lines | nih.govmdpi.com |

| p21 | Increased expression | Melanoma cell lines | mdpi.com |

| Bax | Increased expression | HepG2, SMMC-7721, Melanoma cell lines | nih.govmdpi.com |

| Bcl-2 | Decreased expression | HepG2, SMMC-7721, Melanoma cell lines | nih.govmdpi.com |

| Bax/Bcl-2 Ratio | Increased | HepG2, SMMC-7721, Melanoma cell lines | nih.govmdpi.com |

Modulation of Oxidative Stress Responses

The role of amantadine in modulating oxidative stress responses appears to be complex and context-dependent. Some studies suggest that amantadine possesses antioxidant properties. For instance, it has been reported to reduce lipid peroxidation and scavenge superoxide anions and hydroxyl radicals in in-vitro models. nih.gov Additionally, a derivative of amantadine, tyrosinyl-amantadine, has demonstrated significant antioxidant properties by decreasing lipid peroxidation levels in a model of Parkinson's disease. nih.gov

However, other comprehensive in-vitro studies have indicated that amantadine exhibits weak antioxidant properties and a lack of antiglycation activity. nih.govtandfonline.comresearchgate.net One study found that amantadine poorly scavenged hydroxyl radicals and hydrogen peroxide and, in some instances, even showed prooxidant properties. tandfonline.comresearchgate.netbsmu.by These conflicting findings suggest that the effect of amantadine on oxidative stress may be influenced by the specific experimental model and conditions.

Influence on Cellular Metabolic Pathways

Amantadine has been observed to influence various cellular metabolic pathways, particularly those related to amino acid metabolism. In a study using Saccharomyces cerevisiae as a model organism, amantadine treatment led to significant changes in the levels of certain endogenous compounds after 120 minutes of incubation. nih.gov Specifically, a decrease was noted in the content of L-tyrosine (-37%), L-tryptophan (-18%), and L-phenylalanine (-14%). nih.gov This suggests that amantadine can impact the metabolic pathways involving these aromatic amino acids. nih.gov

Immunomodulatory Effects on Cellular Phenotypes

Amantadine exerts notable immunomodulatory effects, particularly on macrophage and microglial cell phenotypes. It has been shown to modulate macrophage differentiation, promoting a shift from a pro-inflammatory state to other subtypes. d-nb.infonih.gov Specifically, amantadine has been found to reduce the number of Il-1b+ inflammatory macrophages (IMs) and facilitate their transition to Mrc1+ border-associated macrophages (BAMs) and Arg1+ chemotaxis-inducing macrophages (CIMs). d-nb.infonih.gov This modulation is believed to occur through the HIF-1α and NF-κB pathways. d-nb.infonih.gov

Furthermore, amantadine has been shown to reduce the activation of microglia, the resident immune cells of the central nervous system. nih.govnih.gov It can inhibit the release of pro-inflammatory factors from activated microglia. nih.gov Studies have also indicated that amantadine can increase the expression of glial cell line-derived neurotrophic factor (GDNF) in astroglia, which in turn can inhibit microglial activation and neuroinflammation. nih.govnih.gov

Table 3: Immunomodulatory Effects of Amantadine

| Cell Type | Effect of Amantadine | Mechanism/Associated Factor | Reference |

|---|---|---|---|

| Macrophages | Shifts from inflammatory (IMs) to border-associated (BAMs) and chemotaxis-inducing (CIMs) subtypes | Modulation of HIF-1α and NF-κB pathways | d-nb.infonih.gov |

| Microglia | Reduced activation and release of pro-inflammatory factors | - | nih.gov |

| Astroglia | Increased expression of GDNF | Inhibits microglial activation | nih.gov |

Computational and Biophysical Characterization

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations have provided significant insights into the behavior of amantadine (B194251) in complex biological environments, including its interactions with protein-ligand complexes and biological membranes.

Protein-Ligand Complexes: MD simulations have been instrumental in studying the interaction between amantadine and the M2 proton channel of the influenza A virus. These simulations have shown that amantadine can physically occlude the M2 channel, thereby blocking proton transport. nih.govmeihonglab.com The simulations suggest that the ammonium group of amantadine is positioned to mimic a hydronium ion, effectively taking advantage of the channel's natural ability to stabilize positive charges. acs.org Furthermore, MD simulations have revealed that amantadine binding can alter the conformational dynamics of the M2 protein, leading to a more stable and less flexible channel. pnas.orgnih.gov This stabilization is thought to contribute to the inhibition of proton conduction. acs.org In a study on the bovine viral diarrhea virus (BVDV) p7 viroporin, MD simulations indicated that amantadine interacts with residues Tyr25 and Leu28 through van der Waals forces and that its –NH3+ group forms a hydrogen bond with Tyr25. nih.gov

Membrane Interactions: MD simulations have also been used to investigate how amantadine interacts with and orients itself within lipid bilayers. These studies have shown that amantadine preferentially associates with the interfacial region of the membrane, with its amine group interacting with the lipid headgroups and glycerol (B35011) backbone. nih.gov The adamantane (B196018) cage portion of the molecule interacts with the hydrophobic acyl chains of the lipids. nih.gov Simulations on phase-separating membranes composed of cholesterol and various phospholipids have demonstrated that amantadine preferentially binds to disordered lipid domains. digitellinc.com This preference for disordered regions may have implications for which membrane proteins amantadine is likely to interact with. digitellinc.com

Diffusion in Nanoporous Materials: The adsorption and diffusion of amantadine in single-walled carbon nanotubes have been explored using MD simulations. These simulations have shown that the self-diffusivity of amantadine changes with its loading within the nanotubes. A sharp decrease in the rate of self-diffusivity is observed as the loading increases, which corresponds to a structural transition of the confined amantadine molecules from a single cylindrical layer to a bilayer. tandfonline.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Sites to Viral Proteins and Receptors: Docking studies have been pivotal in understanding how amantadine binds to its primary target, the M2 proton channel. These studies consistently show that amantadine binds within the pore of the M2 channel, with its bulky adamantane cage physically blocking the channel. nih.govnih.gov The primary binding site is located in the N-terminal lumen, surrounded by residues that, when mutated, confer resistance to the drug. nih.govmeihonglab.com While the primary binding site is within the pore, some studies have suggested the possibility of lower-affinity binding sites on the exterior of the channel. nih.govnih.gov Docking studies have also explored the potential of amantadine to bind to other viral proteins. For instance, docking predictions have suggested that amantadine can bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, with predicted interactions involving residues such as Tyr489, Phe456, and Gln493. nih.gov

| Target Protein | Predicted Binding Site | Key Interacting Residues | Binding Energy (kcal/mol) |

| Influenza A M2 Channel | N-terminal pore | Val27, Ala30, Ser31, Gly34 | -23.72 (average) |

| SARS-CoV-2 Spike Protein (RBD) | Receptor Binding Domain | Tyr489, Phe456, Gln493, Leu492, Phe490, Pro491, Leu455 | -11.043 |

Data compiled from multiple molecular docking studies.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy has been a powerful tool for characterizing the structure and dynamics of amantadine in its bound state, particularly within the M2 proton channel embedded in lipid bilayers.

Binding Site Structures: ssNMR studies have provided high-resolution structural information about the amantadine binding site in the M2 channel. These experiments have confirmed that a single amantadine molecule binds in the N-terminal lumen of the channel, centered around the Ser31 residue. nih.govmeihonglab.com Quantification of protein-amantadine distances through ssNMR has resulted in a 0.3 Å-resolution structure of this high-affinity binding site. nih.govresearchgate.net These studies have also shown the existence of a second, lower-affinity binding site on the C-terminal protein surface, which becomes occupied only at high drug concentrations. nih.govmeihonglab.com

Membrane Interactions and Drug Orientation: ssNMR, in conjunction with MD simulations, has been used to determine the orientation and location of amantadine within lipid bilayers. nih.gov These studies revealed that amantadine adopts a single preferred orientation, with its long axis on average parallel to the bilayer normal and the amine group oriented towards the lipid headgroups. nih.gov Deuterium (²H) NMR has shown that the orientation and dynamics of amantadine are distinct in its high-affinity luminal binding site compared to the lower-affinity surface site. nih.govmeihonglab.com In the high-affinity site, amantadine is nearly aligned with the channel axis. nih.gov

X-ray Crystallography of Protein-Amantadine Complexes

X-ray crystallography provides atomic-level detail of the three-dimensional structure of molecules, including protein-drug complexes. The crystal structure of the influenza A M2 proton channel in complex with amantadine has been determined, offering a static picture of the drug-target interaction. nih.goviucr.org These structures confirm that a single amantadine molecule binds within the central pore of the M2 channel tetramer. nih.goviucr.org The adamantane moiety of the drug is situated in a hydrophobic pocket formed by residues such as Val27, Ala30, Ser31, and Gly34. nih.gov The resolution of these crystal structures has allowed for the unambiguous determination of the drug's orientation, showing the ammonium group interacting with ordered water molecules within the channel. iucr.org

| Technique | Key Findings | Reference |

| X-ray Crystallography | Single amantadine molecule binds in the M2 channel pore. | nih.goviucr.org |

| Solid-State NMR | High-affinity binding site in the N-terminal lumen; lower-affinity site on the C-terminal surface. | nih.govmeihonglab.com |

| Molecular Dynamics | Amantadine physically occludes the channel and stabilizes its conformation. | acs.orgpnas.org |

| Molecular Docking | Predicts binding within the M2 pore and identifies key interacting residues. | nih.govnih.gov |

Other Spectroscopic Characterization Techniques

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This has made it a valuable tool for studying the interactions of amantadine with other molecules. For example, FTIR has been used to investigate the interaction between amantadine and egg albumin, confirming the formation of a new complex. ijpcbs.com The technique has also been employed to characterize the loading of amantadine into carrier systems like magnetic carboxymethylated β-cyclodextrin, where the presence of characteristic peaks for both amantadine and the carrier confirms successful encapsulation. rsc.org Furthermore, FTIR studies on protonated amantadine have provided insights into its structure and the potential for the adamantyl cage to open upon protonation, leading to the formation of different isomers. rsc.org

Advanced Computational Chemistry Approaches

Beyond standard MD and docking, more advanced computational methods have been applied to study amantadine.

Nonadiabatic Photodynamics: Nonadiabatic surface hopping molecular dynamics simulations have been used to study the photoinduced dynamics of the amantadine cation. chemrxiv.orgchemrxiv.org These simulations investigate the internal conversion time constants and reactive relaxation outcomes, such as cage-opening and hydrogen loss, following electronic excitation. chemrxiv.orgchemrxiv.org Such studies are relevant to understanding the fundamental photochemistry of amantadine and its derivatives. chemrxiv.orgchemrxiv.org

Expanded Wang–Landau Simulations: The expanded Wang–Landau (EWL) simulation method has been used to study the adsorption of amantadine in nanoporous materials like single-walled carbon nanotubes. tandfonline.com This advanced simulation technique allows for the direct computation of the grand canonical partition function, providing access to thermodynamic properties important for the adsorption process. tandfonline.com The EWL method is particularly well-suited for studying the adsorption of large molecules in confined spaces. tandfonline.com

Pharmacokinetic Principles and Biotransformation Pathways Mechanistic and in Vitro Studies

Mechanistic Aspects of Absorption

Amantadine (B194251) is readily and almost completely absorbed following oral administration from the gastrointestinal tract. nih.govnih.govfishersci.comnih.gov Peak plasma concentrations are typically achieved within 2 to 4 hours post-dosing for conventional formulations. nih.goviiab.me For extended-release formulations, the time to maximum plasma concentration (Tmax) can be longer, with a median of 7.5 hours for extended-release tablets and 12 hours for extended-release capsules. nih.goviiab.mechembase.cn

Distribution Characteristics (e.g., Volume of Distribution, Protein Binding)

Amantadine exhibits extensive tissue binding, as indicated by its large apparent volume of distribution (Vd). In healthy subjects, the Vd typically ranges from 3 to 8 L/kg, although some studies report values between 5 and 10 L/kg. nih.govnih.govfishersci.comiiab.menih.govwikipedia.org This volume of distribution may decrease with increasing doses. fishersci.com

Amantadine demonstrates moderate plasma protein binding, with approximately 67% of the drug bound to plasma proteins over a concentration range of 0.1 to 2.0 µg/mL. nih.govnih.govfishersci.comnih.goviiab.meuni.lu A significant portion of amantadine is also bound to red blood cells; in healthy volunteers, the erythrocyte amantadine concentration can be 2.66 times higher than the plasma concentration. fishersci.comiiab.me

The compound is widely distributed throughout the body, with concentrations in organs such as the lung, heart, kidney, liver, and spleen reported to be higher than those in the blood. fishersci.comwikipedia.org Amantadine is known to cross the blood-brain barrier, appearing in the cerebrospinal fluid, saliva, and nasal secretions. nih.govfishersci.comnih.goviiab.menih.gov Notably, the elimination half-life of amantadine from brain tissue (approximately 6.5 days) is considerably longer than its half-life in blood. fishersci.com

Table 1: Amantadine Distribution Characteristics

| Parameter | Value (Healthy Subjects) | Reference |

| Volume of Distribution | 3-8 L/kg (or 5-10 L/kg) | nih.govnih.govfishersci.comiiab.menih.govwikipedia.org |

| Plasma Protein Binding | ~67% | nih.govnih.govfishersci.comnih.goviiab.meuni.lu |

| Erythrocyte:Plasma Ratio | 2.66:1 | fishersci.comiiab.me |

Metabolic Pathways and Identified Metabolites

Amantadine is metabolized to a minor extent in humans, with a significant portion of the administered dose excreted unchanged. nih.govnih.govnih.gov While early reports suggested minimal or no appreciable metabolism, a more comprehensive re-investigation, particularly in cases of overdose or under therapeutic dosing regimens, has identified several metabolites. nih.govuni-freiburg.denih.govnih.govgoogleapis.comnih.govuni-freiburg.de

The primary metabolic pathway identified for amantadine is N-acetylation, which accounts for 5-15% of the administered dose recovered in urine. fishersci.comnih.govnih.govuni-freiburg.denih.govnih.gov N-acetylamantadine is recognized as the major metabolite. uni-freiburg.denih.gov Beyond N-acetylation, other less common metabolic pathways have been observed, including N-methylation, the formation of Schiff bases, and N-formiates. uni-freiburg.denih.govnih.gov

Specific metabolites identified include:

N-acetylamantadine

N-methylamantadine

N,N-dimethylamantadine

N-methyleneamantadine

N-formylamantadine

N-methyl-N-hydroxymethyl amantadine

N-methyl-N-formyl amantadine

N-ethylideneamantadine

Amantadine acetate (B1210297) uni-freiburg.denih.gov

It is important to note that no metabolites with a hydroxylated adamantane (B196018) ring system have been detected. uni-freiburg.denih.govnih.gov

Enzymatic Catalysis in Metabolism

The acetylation of amantadine is primarily catalyzed by the enzyme Spermidine/Spermine N(1)-Acetyltransferase (SSAT), also known as SSAT-1. uni-freiburg.denih.govchem960.comnih.govnih.gov Amantadine serves as a specific substrate for SSAT-1, and its conversion to N-acetylamantadine has been demonstrated both in vivo and in vitro. uni-freiburg.dechem960.comnih.govnih.gov Studies have indicated that neither N-acetyltransferase 1 (NAT1) nor NAT2 is responsible for catalyzing the acetylation of amantadine's primary amine group, suggesting SSAT as an alternative pathway. uni-freiburg.de

Regarding Cytochrome P450 (CYP450) isoforms, in vitro studies have shown that amantadine does not significantly inhibit the enzyme activity of major drug-metabolizing CYP isoforms, including CYP1A2, 2B6, 2C19, 2C8, 2C9, 2D6, 2E1, 3A4, and 3A5. Furthermore, amantadine is considered unlikely to be a substrate for these CYP isoforms. nih.gov However, some in vitro investigations have suggested that amantadine may interfere with the monooxygenase function of P450.

Elimination Pathways

Amantadine is predominantly eliminated unchanged from the body, primarily via renal excretion. Approximately 80-90% (or 90%) of the administered dose is excreted unchanged in the urine. nih.govfishersci.comnih.govwikipedia.orgnih.govnih.gov

Renal clearance of amantadine occurs through a combination of glomerular filtration and tubular secretion. nih.govfishersci.comnih.govchembase.cnwikipedia.orgnih.gov The renal clearance of amantadine is reported to be significantly higher than creatinine (B1669602) clearance, which strongly suggests the involvement of active tubular secretion in its elimination. fishersci.comwikipedia.org The pH of the urine has a notable influence on the rate of amantadine excretion, with increased acidity leading to a more rapid elimination of the drug. nih.govfishersci.comwikipedia.orgnih.govnih.gov

The mean elimination half-life of amantadine in healthy adult volunteers typically ranges from 10 to 31 hours, with an average often cited around 16 hours. nih.govfishersci.comnih.goviiab.menih.govwikipedia.orgnih.govnih.gov In patients with impaired renal function, amantadine can accumulate significantly due to reduced clearance. wikipedia.orgnih.gov For instance, in individuals with end-stage kidney disease, the half-life can extend considerably, averaging eight days or increasing by two to three-fold or greater when creatinine clearance is less than 40 mL/min/1.73m². nih.govnih.gov Hemodialysis removes only negligible amounts of amantadine from the body, indicating that it is not an effective method for significant drug removal in cases of overdose or severe renal impairment. nih.govwikipedia.orgnih.gov

Table 2: Amantadine Elimination Characteristics

| Parameter | Value (Healthy Subjects) | Value (Severe Renal Impairment) | Reference |

| Primary Excretion Route | Urine (unchanged drug) | Urine (unchanged drug) | nih.govfishersci.comnih.govwikipedia.orgnih.govnih.gov |

| Renal Clearance Mechanism | Glomerular Filtration and Tubular Secretion | Glomerular Filtration and Tubular Secretion | nih.govfishersci.comnih.govchembase.cnwikipedia.orgnih.gov |

| Elimination Half-life | ~16 hours (range 10-31 hours) | ~8 days (range 7-10 days) | nih.govnih.govfishersci.comnih.goviiab.menih.govwikipedia.orgnih.govnih.gov |

| Hemodialysis Removal | Negligible | Negligible | nih.govwikipedia.orgnih.gov |

In Vitro Pharmacokinetic Modeling and Analysis

In vitro pharmacokinetic modeling and analysis play a crucial role in understanding amantadine's disposition and optimizing its therapeutic use, particularly in special populations. Such modeling has been employed to develop and recommend appropriate dosing regimens for extended-release amantadine formulations, especially for patients with varying degrees of renal impairment. chembase.cn These models help predict drug accumulation and guide dose adjustments to maintain systemic exposure similar to that in patients with normal renal function.

Beyond modeling, in vitro studies have been instrumental in characterizing specific pharmacokinetic parameters. For instance, in vitro assessments have confirmed the extent of amantadine's plasma protein binding, demonstrating that approximately two-thirds of the drug is protein-bound and that this binding remains constant over a relevant concentration range. fishersci.comiiab.meuni.lu Furthermore, in vitro investigations have clarified the role of enzymatic catalysis in amantadine's metabolism, specifically identifying SSAT as the enzyme responsible for its N-acetylation and confirming the negligible involvement of major cytochrome P450 isoforms in its biotransformation. uni-freiburg.de

Amantadine As a Research Tool and Chemical Probe

Probe for Studying Ion Channel Function and Gating Mechanisms

Amantadine (B194251) is extensively utilized as a probe for studying the function and gating mechanisms of ion channels, primarily due to its well-documented interaction with the influenza A virus M2 protein and N-methyl-D-aspartate (NMDA) receptors.

The influenza A virus M2 protein is a tetrameric proton channel that is a primary target of Amantadine's antiviral action uni.lu. Amantadine interferes with the function of the transmembrane domain of the viral M2 protein, thereby preventing the release of infectious viral nucleic acid into the host cell and inhibiting virus assembly during replication pharmakb.com. Research employing solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has identified two distinct Amantadine-binding sites within the M2 protein in phospholipid bilayers: a high-affinity site located in the N-terminal channel lumen, surrounded by residues known to be associated with Amantadine resistance, and a lower-affinity site on the C-terminal protein surface. This suggests that Amantadine physically occludes the M2 channel, providing a mechanism for its inhibitory action. The proton selectivity of the A/M2 channel is attributed to Histidine 37, while Tryptophan 41 functions as the channel gate, regulating the opening and closing of the pore uni.lu.

Beyond viral targets, Amantadine also acts as an inhibitor of NMDA receptors, which are crucial neurotransmitter-gated ion channels in the central nervous system nih.gov. Distinct from many other channel-blocking molecules, Amantadine's inhibitory mechanism at pharmaceutically relevant concentrations involves accelerating the channel closure and stabilizing the closed states of the NMDA receptor channel. Furthermore, computational studies have explored Amantadine's inhibitory effects on the Classical Swine Fever Virus (CSFV) p7 ion channel. These studies propose that Amantadine blocks the p7 channel activity by binding to specific residues, such as I20, E21, V24, and Y25, within the channel pore, potentially by stabilizing a hexameric assembly of the protein.

Investigative Agent for Neurotransmitter System Dynamics

Amantadine serves as an investigative agent for understanding the dynamics of various neurotransmitter systems, particularly dopamine (B1211576) and glutamate (B1630785). While its precise mechanism in neurological conditions is still under investigation, its influence on neurotransmitter release and receptor activity provides valuable insights.

Amantadine is thought to increase dopamine release from nerve endings and stimulate norepinephrine (B1679862) responses in the brain. This action has made it a subject of study in understanding dopaminergic pathways. Moreover, Amantadine acts as a low-affinity antagonist of NMDA receptors nih.gov. This antagonistic effect is believed to modulate cortico-striatal glutamatergic-dopaminergic interactions, which are implicated in the genesis of L-DOPA induced dyskinesias observed in Parkinson's disease.

Research has also investigated Amantadine's impact on circulating neurotransmitter levels in healthy subjects. A study revealed that Amantadine selectively enhanced noradrenaline levels while simultaneously minimizing circulating levels of adrenaline (PubChem CID: 5816), dopamine (PubChem CID: 681), plasma serotonin (B10506) (PubChem CID: 5202), and platelet serotonin. These findings suggest that Amantadine can enhance peripheral neural sympathetic activity and minimize both adrenal sympathetic and parasympathetic activities, highlighting its utility in exploring peripheral neurotransmitter regulation.

Ligand for Exploring Protein-Small Molecule Interaction Design Principles

Amantadine has proven to be a valuable ligand in the field of de novo protein design, offering a model system for exploring intricate protein-small molecule interaction design principles. Researchers have utilized Amantadine to computationally design novel proteins with specific binding capabilities.

A notable achievement involves the de novo design of a homo-trimeric protein, termed Amantadine-Binding Protein (ABP), which is engineered to bind the C3 symmetric Amantadine molecule. The design aimed for each protein monomer to interact identically with each face of the Amantadine molecule, providing a controlled environment to study symmetric binding events. Solution NMR data confirmed the designed protein's regular three-fold symmetry and demonstrated localized structural changes upon ligand binding. High-resolution X-ray and neutron crystallography further validated the computational design, revealing a close structural match to the theoretical model and confirming the presence of designed hydrogen-bond networks.

Key interactions identified for Amantadine binding within ABP include hydrogen bonds formed between Serine-71 residues of the protein and the polar amino group of Amantadine. Additionally, a shape-complementary binding pocket is formed by nonpolar residues such as Isoleucine-64, Leucine-67, and Alanine-68. Interestingly, the crystal structure revealed that water molecules mediate some of the hydrogen bonds to Serine-71, a detail not initially incorporated into the computational design, providing further insights into the complexity of protein-ligand interactions.

Applications in Nanotechnology Research (e.g., Adsorption in Carbon Nanotubes)

Amantadine's unique structural properties have led to its exploration in nanotechnology research, particularly concerning its adsorption behavior on various nanomaterials. This research aims to understand fundamental interactions at the nanoscale and develop advanced materials for applications such as drug delivery and sensing.

Molecular simulations have been employed to study the adsorption and diffusion of Amantadine in single-walled carbon nanotubes (SWCNs). These studies analyze adsorption isotherms and self-diffusivity to shed light on the interplay between the structure of the nanotube and the transport of confined fluids. Findings indicate a transition in the confined Amantadine molecules from a single cylindrical layer to a bilayer as the loading within the nanotubes increases.

Furthermore, research has investigated the adsorption of Amantadine on doped fullerenes (e.g., C59X, where X represents doping elements like Silicon, Germanium, Boron, Aluminum, Gallium, Nitrogen, Phosphorus, and Arsenic). These studies, often utilizing density functional theory (DFT), reveal strong physical adsorption interactions between Amantadine and the nanostructures. Germanium-doped fullerenes, for instance, exhibited particularly high adsorption energy, indicating strong binding. Similarly, DFT studies have explored Amantadine's interaction with pure and doped boron nitride (BN) conical nanostructures. The results suggest that doping BN cones with elements like Silicon and Aluminum significantly influences their adsorption energies and energy gaps, making these doped nanostructures promising candidates for the development of advanced sensors capable of detecting pharmaceutical compounds like Amantadine.

Advanced Research Methodologies for Amantadine Studies

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental in dissecting the cellular and biochemical effects of amantadine (B194251). These controlled laboratory-based experiments utilize cell cultures and isolated enzymes to investigate specific biological processes.

Cell Culture Models: Cell culture models are indispensable for studying the effects of amantadine on viral replication and cellular processes. For instance, Vero E6 cells have been instrumental in demonstrating the inhibitory effects of amantadine on SARS-CoV-2 replication. nih.govresearchgate.net Studies using bovine corneal endothelial cells (BCE C/D-1b) have explored amantadine hydrochloride's impact on the cell cycle. nih.gov Furthermore, the effects of amantadine on Hepatitis A Virus (HAV) replication have been evaluated in Huh7 and immortalized human hepatocyte (IHH) cell lines. asm.org

Enzyme Activity Assays: Enzyme activity assays are employed to screen for and characterize the inhibitory potential of amantadine and its derivatives against various enzymes. Research has shown that Schiff's bases of amantadine exhibit potential for α-glucosidase and α-amylase inhibition. nih.gov Other studies have investigated the inhibitory activities of amantadine derivatives against urease, α-amylase, and α-glucosidase. nih.gov These assays are critical in identifying novel therapeutic applications for amantadine-based compounds.

Flow Cytometry: Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. In amantadine research, it has been utilized to determine the effects of the compound on the cell cycle progression in bovine cornea endothelial cells. nih.gov It has also been applied to quantify the surface expression of the platelet-activating factor (PAF) receptor on human neutrophils, revealing that amantadine inhibits the loss of cell surface-labeled PAF receptor expression after stimulation. nih.gov

Omics-Based Approaches for Mechanistic Elucidation

"Omics" technologies, such as proteomics and metabolomics, provide a comprehensive, high-throughput analysis of biological molecules and are pivotal in uncovering the broader mechanistic details of amantadine's effects.

Proteomics: Proteomics involves the large-scale study of proteins. In the context of amantadine research, proteomic analysis of Hepatitis A Virus (HAV)-infected Huh7 cells treated with amantadine revealed changes in the expression levels of 42 out of 373 immune response-related proteins, suggesting that amantadine's antiviral mechanism involves the modulation of autophagy. asm.org

Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Untargeted metabolomics has been employed to investigate the toxic mechanisms of amantadine in the marine brown algae Laminaria japonica. frontiersin.orgnih.govnih.gov These studies identified significant perturbations in metabolic pathways, including glycerophospholipid, amino acid, and purine metabolism, following amantadine exposure. frontiersin.orgnih.gov Another study used metabolic profiling to assess the impact of amantadine on the secondary metabolism of the model organism Saccharomyces cerevisiae. researchgate.net

Table 1: Summary of Omics-Based Studies on Amantadine

| Omics Approach | Organism/Cell Line | Key Findings |

|---|---|---|

| Proteomics | HAV-infected Huh7 cells | Altered expression of immune response-related proteins, suggesting modulation of autophagy. asm.org |

| Metabolomics | Laminaria japonica | Disruption of glycerophospholipid, amino acid, and purine metabolism. frontiersin.orgnih.govnih.gov |

| Metabolomics | Saccharomyces cerevisiae | Evaluation of amantadine's influence on secondary metabolism. researchgate.net |

| Metabolomics & Transcriptomics | Laminaria japonica | Interference with photosynthesis and carbohydrate metabolism in gametophytes. nih.gov |

Biophysical Techniques for Macromolecular Characterization

Biophysical techniques are essential for characterizing the physical and chemical properties of macromolecules and their interactions with amantadine.

Differential Scanning Calorimetry (DSC): Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC has been used to measure the heat capacities of crystalline amantadine hydrochloride over a wide temperature range, identifying solid-to-solid phase transitions. nist.govnist.gov This information is crucial for understanding the thermodynamic properties and stability of the drug. nist.gov

X-ray Diffraction: X-ray diffraction is a powerful tool for determining the atomic and molecular structure of a crystal. This technique, in conjunction with neutron diffraction, has been used to precisely locate amantadine within multilayers of 1,2-dioleoyl-sn-glycero-3-phosphocholine, revealing two distinct populations of the drug within the bilayer. nih.gov Single-crystal X-ray analysis has also been employed to investigate the molecular structures of newly synthesized amantadine derivatives. mdpi.com

Analytical and Immunological Methods for Detection and Quantification

Sensitive and specific analytical and immunological methods are vital for the detection and quantification of amantadine in various matrices.

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a widely used immunological assay. Competitive ELISA methods have been developed for the quantitative determination of amantadine residues in samples such as chicken, muscle, milk, and eggs. assaygenie.comcreative-diagnostics.comelabscience.comlaboratorytalk.com These kits utilize a microtiter plate pre-coated with a coupled antigen that competes with the amantadine in the sample for binding to an anti-amantadine antibody. assaygenie.com The color intensity of the reaction is inversely proportional to the concentration of amantadine. laboratorytalk.com

Immunoassays: Various other immunoassay formats have been developed for the rapid detection of amantadine. These include immunochromatographic strips, which are suitable for on-site screening of amantadine in food samples. tandfonline.com A multi-wavelength fluorescence polarization immunoassay (MWFPIA) has also been established for the simultaneous and rapid determination of amantadine and ribavirin in chicken and human serum. tandfonline.com Furthermore, a highly sensitive magnetic-nanoparticle-based immunochromatography assay has been developed for the rapid detection of amantadine in chicken and eggs. nih.gov

Table 2: Performance Characteristics of Selected Amantadine Immunoassays

| Assay Type | Sample Matrix | Detection Limit (LOD) / Sensitivity |

|---|---|---|

| Competitive ELISA | Chicken | 0.62 ng/mL creative-diagnostics.com |

| Competitive ELISA | Muscle, Eggs | 1 ppb assaygenie.comelabscience.com |

| Competitive ELISA | Milk | 2 ppb assaygenie.comelabscience.com |

| MaxSignal Amantadine ELISA | Meat (chicken, beef, pork) | 0.25 ppb laboratorytalk.com |

| MWFPIA | Chicken | 1.7 µg/kg tandfonline.com |

| MWFPIA | Human Serum | 17.6 µg/L tandfonline.com |

| Magnetic Immunochromatography Assay | Standard Solution | 0.068 µg/L nih.gov |

Other analytical techniques such as high-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) or fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also employed for the sensitive and specific quantification of amantadine in biological samples like human plasma. nih.govnih.govtsijournals.com

Q & A

Q. How to ethically design clinical trials testing this compound’s off-label applications (e.g., COVID-19)?

- Methodological Answer : Submit protocols to institutional review boards (IRBs) with:

- Preclinical evidence of efficacy against SARS-CoV-2 in vitro.

- Risk-benefit analysis comparing this compound to established antivirals.

- Inclusion criteria prioritizing high-risk populations (e.g., immunocompromised patients) .

Tables for Key Data

| Common Pitfalls | Solutions |

|---|---|

| Low BBB penetration | Nanoformulations, prodrug derivatives |

| Species-specific metabolism | PK/PD modeling, humanized rodent models |

| Inconsistent viral strains | WHO-recommended influenza A stocks |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.